Brasofensine

Description

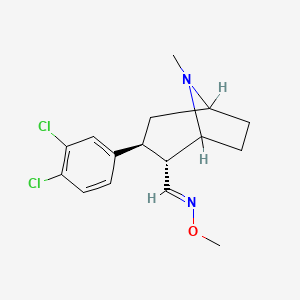

BRASOFENSINE is a small molecule drug with a maximum clinical trial phase of II.

structure in first source

See also: Brasofensine Maleate (active moiety of).

Properties

Key on ui mechanism of action |

When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity. |

|---|---|

CAS No. |

171655-91-7 |

Molecular Formula |

C16H20Cl2N2O |

Molecular Weight |

327.2 g/mol |

IUPAC Name |

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |

InChI |

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11-,12+,13+,16+/m0/s1 |

InChI Key |

NRLIFEGHTNUYFL-QJDHNRDASA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime BMS 204756 brasofensine NS2214 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Brasofensine at the Dopamine Transporter: A Review of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a potent inhibitor of the dopamine transporter (DAT), with additional activity as a norepinephrine reuptake inhibitor.[1][2] Developed for the potential treatment of Parkinson's disease, it showed promise in preclinical and early clinical trials for its ability to modulate dopaminergic neurotransmission.[3][4] This technical guide synthesizes the available information on the mechanism of action of Brasofensine at the dopamine transporter, focusing on its binding characteristics, impact on dopamine uptake, and what is known about its influence on transporter function. Despite its clinical development being discontinued, a review of its preclinical pharmacology provides valuable insights for the development of future DAT-targeting therapeutics.[1]

Core Mechanism of Action: Dopamine Transporter Inhibition

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT).[1][2] The DAT is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby terminating dopaminergic signaling. By blocking the DAT, Brasofensine increases the extracellular concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[1] This action is believed to underlie its therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease.[3][4]

Quantitative Analysis of DAT Inhibition

Impact on Dopamine Transporter Conformation and Trafficking

The direct effects of Brasofensine on the conformational state and trafficking of the dopamine transporter have not been detailed in the available scientific literature. It is generally understood that DAT inhibitors can stabilize the transporter in an outward-open conformation, preventing the conformational changes necessary for dopamine translocation. However, specific experimental evidence demonstrating this for Brasofensine is lacking. Furthermore, there is no available data on whether Brasofensine influences the regulated trafficking of DAT to and from the plasma membrane, a key mechanism for modulating dopaminergic signaling.

Experimental Protocols

While specific experimental protocols detailing the in vitro and in vivo characterization of Brasofensine's interaction with the dopamine transporter are not published in their entirety, the methodologies employed in its preclinical evaluation can be inferred from standard pharmacological assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound for its target. A typical protocol to determine the Ki of Brasofensine for DAT would involve:

-

Preparation of tissue or cell membranes: Homogenates from brain regions rich in DAT (e.g., striatum) or cells expressing recombinant human DAT would be used.

-

Incubation: The membranes would be incubated with a radiolabeled ligand known to bind to DAT (e.g., [³H]WIN 35,428) in the presence of varying concentrations of unlabeled Brasofensine.

-

Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Brasofensine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assays

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals. A standard protocol would include:

-

Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from dopamine-rich brain regions.

-

Incubation: Synaptosomes are incubated with [³H]dopamine in the presence of various concentrations of Brasofensine.

-

Termination of Uptake: The uptake process is stopped by rapid filtration and washing with ice-cold buffer.

-

Measurement: The amount of [³H]dopamine taken up by the synaptosomes is quantified by scintillation counting.

-

Data Analysis: The concentration of Brasofensine that inhibits 50% of dopamine uptake (IC50) is calculated.

Signaling Pathways and Logical Relationships

The primary signaling consequence of Brasofensine's action is the potentiation of dopamine signaling. By inhibiting DAT, Brasofensine increases the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1-D5). This, in turn, modulates various downstream signaling cascades, including those involving cyclic AMP (cAMP) and calcium (Ca²⁺), ultimately influencing neuronal excitability and gene expression.

Conclusion and Future Directions

Brasofensine is a potent dopamine reuptake inhibitor that demonstrated efficacy in preclinical models of Parkinson's disease.[2] Its primary mechanism of action is the blockade of the dopamine transporter, leading to increased synaptic dopamine levels. However, a significant gap exists in the publicly available literature regarding its specific quantitative binding and functional potencies (Ki and IC50 values), as well as its detailed effects on DAT conformation and trafficking. The discontinuation of its clinical development has likely contributed to this lack of detailed public data.[1]

For drug development professionals, the story of Brasofensine underscores the importance of a comprehensive preclinical characterization of a compound's interaction with its target. Future research on novel DAT inhibitors should aim to thoroughly investigate not only binding affinity and reuptake inhibition but also the compound's impact on transporter conformational dynamics and cellular trafficking, as these aspects can significantly influence the overall pharmacological profile and therapeutic potential. Such detailed mechanistic understanding is crucial for the rational design of next-generation therapeutics for dopamine-related neurological and psychiatric disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brasofensine - Wikipedia [en.wikipedia.org]

The Pharmacokinetics of Brasofensine in Preclinical Models: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of brasofensine, a potent and selective dopamine transporter (DAT) inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of brasofensine in key preclinical species, namely rats and monkeys. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's preclinical profile.

Executive Summary

Brasofensine exhibits rapid absorption in preclinical models following oral administration, although its bioavailability is low due to extensive first-pass metabolism. The compound is widely distributed in the body and is primarily eliminated through metabolic processes, with notable differences in excretion routes between rats and monkeys. The major metabolic pathways include O- and N-demethylation, isomerization, and subsequent glucuronidation. This guide synthesizes the available data to provide a clear comparative view of brasofensine's pharmacokinetic profile across different preclinical species.

Pharmacokinetic Profile of Brasofensine

The pharmacokinetic parameters of brasofensine have been characterized following both intravenous (i.v.) and oral (p.o.) administration in rats and monkeys. The data presented below is primarily derived from studies utilizing radiolabeled [14C]brasofensine to enable thorough tracking of the parent compound and its metabolites.

Absorption and Bioavailability

Brasofensine is rapidly absorbed after oral administration in both rats and monkeys, with peak plasma concentrations (Tmax) observed within 0.5 to 1 hour.[1] However, the absolute oral bioavailability is low in both species, indicating significant first-pass metabolism.[1]

Table 1: Key Pharmacokinetic Parameters of Brasofensine in Preclinical Models [1]

| Parameter | Rat | Monkey |

| Dose (i.v.) | 1.5 mg/kg | 4 mg |

| Dose (p.o.) | 4 mg/kg | 12 mg |

| Tmax (p.o.) | 0.5 - 1 h | 0.5 - 1 h |

| Terminal Elimination Half-life (t½) | ~2 h | ~4 h |

| Total Body Clearance (CL) | 199 mL/min/kg | 32 mL/min/kg |

| Steady-State Volume of Distribution (Vss) | 24 L/kg | 46 L/kg |

| Absolute Bioavailability | 7% | 0.8% |

Distribution

Brasofensine exhibits a large steady-state volume of distribution in both rats (24 L/kg) and monkeys (46 L/kg), suggesting extensive distribution into tissues.[1]

Metabolism

Brasofensine undergoes extensive metabolism in both rats and monkeys, which is the primary reason for its low oral bioavailability.[1] The main metabolic pathways identified are:[1]

-

O-demethylation

-

N-demethylation

-

Isomerization

-

Glucuronidation of the desmethyl metabolites

The primary metabolites, demethyl brasofensine (M1 and M2) and their glucuronide conjugates, are the major circulating metabolites observed in the plasma of both preclinical species.[1]

Metabolic Pathways of Brasofensine.

Excretion

The routes of excretion for brasofensine and its metabolites differ significantly between rats and monkeys. Following a single oral dose of [14C]brasofensine, the majority of the radioactivity is excreted in the feces in rats, while in monkeys, the primary route of elimination is via the urine.[1]

Table 2: Excretion of Radioactivity Following Oral Administration of [14C]Brasofensine [1]

| Route of Excretion | Rat (% of Dose) | Monkey (% of Dose) |

| Urine | 20% | 70% |

| Feces | 80% | 30% |

Experimental Protocols

While specific, granular details of proprietary preclinical studies are not publicly available, this section outlines the standard methodologies employed in pharmacokinetic assessments of compounds like brasofensine.

Animal Models

-

Species: Male Long-Evans rats and male cynomolgus monkeys are commonly used preclinical species for pharmacokinetic studies.[1]

-

Housing: Animals are typically housed in environmentally controlled conditions with regulated light-dark cycles and access to standard diet and water ad libitum, except when fasting is required for specific procedures.

Drug Administration

-

Formulation: For intravenous administration, brasofensine is typically dissolved in a suitable vehicle, such as a mixture of solvents like polyethylene glycol and water, to ensure solubility. For oral administration, the compound is often formulated as a suspension or solution in a vehicle like methylcellulose or water.

-

Dosing: Doses are administered based on the body weight of the animals. Intravenous doses are typically given as a bolus injection into a prominent vein (e.g., tail vein in rats, saphenous vein in monkeys). Oral doses are administered via gavage.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common sampling sites include the jugular vein or tail vein in rats and the femoral or cephalic vein in monkeys. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma, which is stored frozen until analysis.

-

Excreta Collection: For excretion balance studies, animals are housed in specialized metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours) post-dose.

Preclinical Pharmacokinetic Study Workflow.

Bioanalytical Methods

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then often evaporated and reconstituted in a suitable solvent for analysis.

-

Quantification: The concentrations of brasofensine and its metabolites in plasma and other biological matrices are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying drug and metabolite levels.

Mechanism of Action: Dopamine Transporter Inhibition

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission. By blocking the DAT, brasofensine increases the concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic signaling.

This enhanced signaling is mediated through the activation of postsynaptic dopamine receptors, which are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels, while activation of D2-like receptors generally inhibits adenylyl cyclase and reduces cAMP levels.

Mechanism of Action of Brasofensine.

Conclusion

The preclinical pharmacokinetic profile of brasofensine is characterized by rapid oral absorption, extensive first-pass metabolism leading to low bioavailability, and wide tissue distribution. The metabolic pathways are well-defined, and there are clear species differences in the primary routes of excretion. Understanding these pharmacokinetic properties in preclinical models is crucial for the design and interpretation of non-clinical safety and efficacy studies and for predicting the pharmacokinetic profile in humans. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working with brasofensine and other dopamine transporter inhibitors.

References

Identifying the Primary Metabolites of Brasofensine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine, a phenyltropane derivative investigated for its potential as a dopamine reuptake inhibitor in the treatment of Parkinson's and Alzheimer's disease, undergoes extensive first-pass metabolism. Understanding the biotransformation of Brasofensine is critical for a comprehensive evaluation of its pharmacokinetic profile and overall disposition. This technical guide provides a detailed overview of the primary metabolites of Brasofensine, the metabolic pathways involved, and the experimental methodologies for their identification and characterization. While specific quantitative data for the metabolites remains limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts in related areas.

Introduction

Brasofensine is subject to significant metabolic conversion in the body, a crucial factor influencing its bioavailability and therapeutic effect. The primary aim of metabolite identification studies is to elucidate the chemical structures of these metabolic products and understand the biochemical reactions that lead to their formation. This knowledge is paramount for assessing the safety and efficacy of a drug candidate.

Primary Metabolic Pathways of Brasofensine

Studies in rats, monkeys, and humans have demonstrated that Brasofensine undergoes extensive metabolism primarily through Phase I and Phase II biotransformation reactions.[1] The principal metabolic pathways identified are:

-

O-Demethylation: The removal of a methyl group from an ether linkage.

-

N-Demethylation: The removal of a methyl group from the nitrogen atom of the tropane ring.

-

Isomerization: The conversion of Brasofensine into one of its isomers.

-

Glucuronidation: A Phase II conjugation reaction where demethylated metabolites are coupled with glucuronic acid, significantly increasing their water solubility and facilitating their excretion.[1]

The major circulating metabolites of Brasofensine in humans have been identified as the glucuronides of demethylated Brasofensine, designated as M1 and M2.[1] These metabolites are also observed in rat and monkey plasma.[1]

Data Presentation: Pharmacokinetic Parameters of Brasofensine

| Parameter | Rat | Monkey | Human |

| Dose | 4 mg/kg p.o. | 12 mg p.o. | 50 mg p.o. |

| Tmax (h) | 0.5 - 1 | 0.5 - 1 | 3 - 8 |

| t1/2 (h) | ~2 | ~4 | ~24 |

| Absolute Bioavailability | 7% | 0.8% | Not Determined |

| Urinary Excretion (% of dose) | 20% | 70% | 86% |

| Data sourced from Zhu et al., 2008.[1] |

Experimental Protocols

The identification and characterization of Brasofensine's metabolites involve a combination of in vitro and in vivo studies, followed by sophisticated analytical techniques.

In Vitro Metabolism Studies

-

Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of Brasofensine in a controlled environment.

-

Methodology:

-

Incubation: Brasofensine is incubated with human liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes responsible for Phase I reactions.

-

Cofactor Addition: The incubation mixture is supplemented with necessary cofactors such as NADPH to initiate and sustain the metabolic reactions. For studying Phase II metabolism, cofactors like UDPGA (uridine 5'-diphosphoglucuronic acid) are included to facilitate glucuronidation.

-

Time-Course Analysis: Samples are collected at various time points to monitor the disappearance of the parent drug and the formation of metabolites.

-

Sample Preparation: The reactions are quenched, and the samples are processed to remove proteins and other interfering substances. This typically involves protein precipitation with organic solvents (e.g., acetonitrile, methanol) or solid-phase extraction (SPE).

-

Analytical Detection: The processed samples are then analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their retention times and mass-to-charge ratios.

-

In Vivo Metabolism Studies

-

Objective: To identify the metabolites formed in a living organism and to understand their pharmacokinetic profiles.

-

Methodology:

-

Radiolabeling: Brasofensine is often labeled with a radioactive isotope, such as Carbon-14 ([14C]), to enable the tracking of all drug-related material in the body.

-

Dosing: The radiolabeled compound is administered to laboratory animals (e.g., rats, monkeys) or human volunteers.

-

Sample Collection: Biological samples, including plasma, urine, and feces, are collected at predetermined time intervals.

-

Sample Analysis: The total radioactivity in the collected samples is measured to determine the extent of absorption and excretion. The samples are then profiled using techniques like radio-chromatography (e.g., HPLC with a radioactivity detector) to separate the parent drug from its metabolites.

-

Structure Elucidation: The fractions containing the metabolites are collected, and their chemical structures are determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Analytical Methodology: LC-MS/MS

-

Objective: To separate, detect, and quantify Brasofensine and its metabolites in biological matrices.

-

General Protocol:

-

Sample Preparation: Plasma or urine samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interferences.

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of drugs and their metabolites. The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored for high selectivity and sensitivity.

-

Visualization of Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Brasofensine

Caption: Metabolic pathway of Brasofensine.

In Vitro Metabolite Identification Workflow

Caption: In vitro metabolite identification workflow.

Conclusion

The primary metabolites of Brasofensine are formed through O- and N-demethylation, isomerization, and subsequent glucuronidation, with the glucuronides of demethylated Brasofensine (M1 and M2) being the major circulating forms in humans. While detailed quantitative data for these metabolites is not extensively documented in public sources, the established metabolic pathways provide a solid foundation for understanding the disposition of Brasofensine. The experimental protocols outlined in this guide, based on standard industry practices for metabolite identification, offer a framework for researchers engaged in the study of drug metabolism for similar compounds. Further investigation would be necessary to obtain precise quantitative data and to fully characterize the pharmacological activity of Brasofensine's metabolites.

References

The Discovery and Early Development of Brasofensine: A Technical Overview

Copenhagen, Denmark – In the landscape of neuropharmacology, the development of novel therapeutic agents for neurodegenerative disorders remains a critical endeavor. This whitepaper delves into the history and initial discovery of Brasofensine (NS-2214), a potent dopamine reuptake inhibitor, by the Danish biotechnology company NeuroSearch. It aims to provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational science and early clinical exploration of this compound.

Introduction: The Quest for Dopaminergic Modulation

The impetus for the development of Brasofensine stemmed from the well-established role of dopamine depletion in the pathophysiology of Parkinson's disease. NeuroSearch, a company focused on the discovery and development of drugs for central nervous system (CNS) disorders, initiated a research program to identify novel compounds that could selectively modulate dopaminergic neurotransmission. The primary goal was to develop a dopamine reuptake inhibitor that could offer a symptomatic treatment for Parkinson's disease by increasing the synaptic availability of dopamine.

The Discovery of a Novel Phenyltropane Analogue

Brasofensine, chemically known as (1R,2R,3S)-2-(3',4'-dichlorophenyl)-3-(methoxycarbonyl)-tropane, is a phenyltropane derivative. The discovery process at NeuroSearch involved the synthesis and screening of a library of tropane-based compounds for their affinity and selectivity towards the dopamine transporter (DAT). This class of compounds was known to interact with monoamine transporters.

The initial discovery workflow at NeuroSearch, while not detailed in publicly available literature, would have likely followed a standard drug discovery paradigm of the time.

Mechanism of Action: A High-Affinity Dopamine Transporter Inhibitor

Brasofensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT)[1]. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of dopamine in the synapse, thereby enhancing dopaminergic signaling.

While primarily a dopamine reuptake inhibitor, subsequent characterization revealed that Brasofensine also possesses affinity for the serotonin (SERT) and norepinephrine (NET) transporters, albeit with lower potency compared to its action on DAT. This pharmacological profile classifies it as a triple reuptake inhibitor with a preference for the dopamine transporter.

Preclinical Pharmacology: In Vitro and In Vivo Characterization

Detailed quantitative data from the initial preclinical studies by NeuroSearch is not extensively published in peer-reviewed literature. However, based on subsequent reports and summaries, the following provides an overview of the expected preclinical findings.

In Vitro Binding and Reuptake Assays

Experimental Protocol: Radioligand Binding Assays

A standard experimental protocol for determining the binding affinity of a compound like Brasofensine to monoamine transporters would involve the following steps:

-

Membrane Preparation: Preparation of cell membrane homogenates from cell lines expressing recombinant human dopamine, serotonin, or norepinephrine transporters (e.g., HEK293 or CHO cells), or from specific brain regions of rodents (e.g., striatum for DAT).

-

Radioligand Incubation: Incubation of the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound (Brasofensine).

-

Separation and Scintillation Counting: Separation of bound and free radioligand by rapid filtration. The amount of radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) values by nonlinear regression analysis of the competition binding data.

Experimental Protocol: Synaptosomal Reuptake Assays

To assess the functional inhibition of monoamine reuptake, the following protocol would be employed:

-

Synaptosome Preparation: Isolation of synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, cortex for serotonin, and hippocampus for norepinephrine).

-

Incubation: Pre-incubation of the synaptosomes with various concentrations of Brasofensine.

-

Neurotransmitter Uptake: Initiation of the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Termination and Measurement: Termination of the uptake after a short incubation period by rapid filtration and washing. The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: Calculation of the IC50 values (the concentration of the drug that inhibits 50% of the specific monoamine uptake).

Table 1: Expected In Vitro Pharmacological Profile of Brasofensine

| Target | Assay Type | Species | Radioligand | Expected Ki (nM) | Expected IC50 (nM) |

| Dopamine Transporter (DAT) | Binding Affinity | Human/Rat | [³H]WIN 35,428 | Low nanomolar | - |

| Reuptake Inhibition | Rat Striatum | [³H]Dopamine | - | Low nanomolar | |

| Serotonin Transporter (SERT) | Binding Affinity | Human/Rat | [³H]Citalopram | Moderate nanomolar | - |

| Reuptake Inhibition | Rat Cortex | [³H]Serotonin | - | Moderate nanomolar | |

| Norepinephrine Transporter (NET) | Binding Affinity | Human/Rat | [³H]Nisoxetine | Moderate nanomolar | - |

| Reuptake Inhibition | Rat Hippocampus | [³H]Norepinephrine | - | Moderate nanomolar |

In Vivo Animal Models

Brasofensine demonstrated efficacy in animal models of Parkinson's disease. In rodent and primate models where parkinsonian symptoms were induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), administration of Brasofensine led to a significant improvement in motor function. These studies were crucial in establishing the proof-of-concept for its therapeutic potential.

Early Clinical Development and Collaboration

Based on the promising preclinical data, NeuroSearch advanced Brasofensine into clinical development. In 1995, NeuroSearch entered into a collaboration agreement with the American pharmaceutical company Bristol-Myers Squibb (BMS) for the further development and commercialization of Brasofensine.

Phase I clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of Brasofensine in healthy volunteers. The results of these studies indicated that the drug was generally well-tolerated at the doses tested.

Subsequently, Phase II clinical trials were conducted in patients with Parkinson's disease to assess the efficacy and safety of the compound. These trials showed that Brasofensine could provide a modest improvement in motor symptoms in patients.

Table 2: Summary of Early Clinical Trial Data for Brasofensine

| Phase | Population | Dosage Range | Key Findings | Adverse Events |

| Phase I | Healthy Volunteers | Single and multiple ascending doses | Generally well-tolerated; Dose-proportional pharmacokinetics | Mild to moderate; included insomnia, nausea, and dizziness |

| Phase II | Parkinson's Disease Patients | Up to 4 mg/day | Modest improvement in motor scores (UPDRS) | Similar to Phase I; generally manageable |

Discontinuation of Development

Despite showing some promise in early clinical trials, the development of Brasofensine was ultimately discontinued in 2001. The decision was reportedly due to a combination of factors, including a modest efficacy profile that was not sufficiently competitive with existing therapies and potentially unfavorable risk-benefit assessments at higher doses.

Conclusion

The story of Brasofensine's discovery and early development by NeuroSearch exemplifies the rigorous and challenging process of CNS drug discovery. As a potent dopamine reuptake inhibitor, it represented a rational therapeutic approach for Parkinson's disease. The preclinical and early clinical data provided valuable insights into the potential and the pitfalls of targeting the dopamine transporter. While Brasofensine did not reach the market, the knowledge gained from its development has contributed to the broader understanding of dopaminergic pharmacology and has informed subsequent drug discovery efforts in the field of neurodegenerative diseases. This technical overview serves as a historical and scientific record of a significant endeavor in the pursuit of novel treatments for Parkinson's disease.

References

In Vitro Neuroprotective Effects of Brasofensine: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific studies on the in vitro neuroprotective effects of Brasofensine. This guide provides a comprehensive framework of standard methodologies and hypothetical experimental designs that could be employed to investigate such effects, based on established protocols for other neuroprotective compounds.

Introduction

Brasofensine is a dopamine reuptake inhibitor that was investigated for the treatment of Parkinson's disease.[[“]][2] While its clinical development was discontinued, its mechanism of action suggests potential neuroprotective properties.[[“]] Neuroprotection in the context of neurodegenerative diseases like Parkinson's involves the preservation of neuronal structure and function. Key mechanisms of neuronal damage in these diseases include oxidative stress and apoptosis (programmed cell death).[3][4] This technical guide outlines a series of in vitro assays to explore the potential neuroprotective effects of Brasofensine against toxins commonly used to model Parkinson's disease in a laboratory setting.

Experimental Design & Methodologies

A robust investigation into the in vitro neuroprotective effects of Brasofensine would involve cell-based models that replicate aspects of neurodegeneration. The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate model for such studies due to its human origin and catecholaminergic neuronal properties.[5][6]

Cell Culture and Differentiation

The SH-SY5Y cell line can be cultured and differentiated to exhibit a more mature neuronal phenotype, enhancing its suitability as a model for neurodegenerative diseases.[7][8]

Protocol:

-

Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, L-Glutamine, and Non-Essential Amino Acids. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Differentiation: To induce a more neuron-like phenotype, SH-SY5Y cells are treated with retinoic acid (RA) or a combination of RA and Brain-Derived Neurotrophic Factor (BDNF).[8][9] A typical differentiation protocol involves seeding the cells and then replacing the growth medium with a differentiation medium containing 10 µM retinoic acid. The medium is changed every 2-3 days for a period of 5-7 days.

Induction of Neurotoxicity

To simulate the neurodegenerative process in vitro, cultured neuronal cells are exposed to specific neurotoxins. Common choices for modeling Parkinson's disease include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which selectively damage dopaminergic neurons.[10][11]

Protocol:

-

Differentiated SH-SY5Y cells are pre-treated with various concentrations of Brasofensine for a specified period (e.g., 1-2 hours).

-

Following pre-treatment, the cells are exposed to a neurotoxin, such as 6-OHDA (e.g., 50-100 µM) or MPP+ (e.g., 0.5-1 mM), for 24-48 hours to induce cell death.

Assessment of Cell Viability and Cytotoxicity

2.3.1 MTT Assay (Cell Viability)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2]

Protocol:

-

After treatment with Brasofensine and the neurotoxin, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.[12]

-

The plate is incubated for 4 hours at 37°C.

-

100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[12]

-

The absorbance is measured at 570 nm using a microplate reader.

2.3.2 LDH Assay (Cytotoxicity)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[3][13]

Protocol:

-

After the treatment period, a sample of the cell culture supernatant is collected.

-

The supernatant is incubated with the LDH assay reaction mixture according to the manufacturer's instructions.[13]

-

The absorbance is measured at a wavelength of 490 nm.

Evaluation of Apoptosis

2.4.1 TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[5][14]

Protocol:

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.[15]

-

The cells are then incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.[15]

-

The incorporated label is visualized using fluorescence microscopy.

2.4.2 Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[4][16]

Protocol:

-

Cell lysates are prepared from treated cells.

-

The lysate is incubated with a caspase-3 substrate (e.g., DEVD-pNA).[17]

-

The cleavage of the substrate, which releases a chromophore or fluorophore, is measured using a spectrophotometer or fluorometer.[17]

Measurement of Oxidative Stress

2.5.1 Intracellular ROS Assay

Reactive Oxygen Species (ROS) are key mediators of oxidative stress. The DCFH-DA assay is commonly used to measure intracellular ROS levels.[18][19]

Protocol:

-

Cells are incubated with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).[18]

-

Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[18][20]

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[19]

2.5.2 Glutathione (GSH) Assay

Glutathione is a major intracellular antioxidant. A decrease in GSH levels is indicative of oxidative stress.[21]

Protocol:

-

Cell lysates are prepared.

-

The amount of reduced GSH is quantified using a colorimetric assay, often involving the reaction of GSH with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product.[22]

-

The absorbance is measured at 412 nm.[22]

Data Presentation

Quantitative data from the aforementioned assays should be presented in a clear and structured format to allow for easy comparison between different treatment groups.

Table 1: Hypothetical Neuroprotective Effect of Brasofensine on 6-OHDA-Induced Toxicity in SH-SY5Y Cells

| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) |

| Control | 100 ± 5.2 | 5.1 ± 1.2 |

| Brasofensine (1 µM) | 98.5 ± 4.8 | 5.5 ± 1.5 |

| 6-OHDA (100 µM) | 45.2 ± 6.1 | 78.3 ± 8.4 |

| Brasofensine (0.1 µM) + 6-OHDA | 55.8 ± 5.9 | 65.1 ± 7.2 |

| Brasofensine (1 µM) + 6-OHDA | 75.3 ± 7.3 | 42.6 ± 6.8 |

Table 2: Hypothetical Effect of Brasofensine on Markers of Apoptosis and Oxidative Stress

| Treatment Group | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) | GSH Levels (% of Control) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 8.1 |

| Brasofensine (1 µM) | 1.1 ± 0.2 | 0.9 ± 0.1 | 102.3 ± 7.5 |

| 6-OHDA (100 µM) | 4.2 ± 0.5 | 3.8 ± 0.4 | 52.1 ± 6.3 |

| Brasofensine (0.1 µM) + 6-OHDA | 3.1 ± 0.4 | 2.9 ± 0.3 | 68.7 ± 5.9 |

| Brasofensine (1 µM) + 6-OHDA | 1.8 ± 0.3 | 1.5 ± 0.2 | 85.4 ± 7.1 |

Visualization of Workflows and Pathways

Experimental Workflow

Hypothetical Neuroprotective Signaling Pathway

Based on common neuroprotective mechanisms, Brasofensine could potentially activate pro-survival signaling pathways such as the PI3K/Akt and Nrf2/HO-1 pathways.[[“]][23][24][25]

Conclusion

While direct experimental evidence for the in vitro neuroprotective effects of Brasofensine is currently unavailable, this technical guide provides a comprehensive roadmap for its investigation. By employing established cell culture models, neurotoxicity paradigms, and a suite of assays to measure cell health, apoptosis, and oxidative stress, researchers can systematically evaluate the potential of Brasofensine as a neuroprotective agent. The elucidation of its effects on key signaling pathways, such as PI3K/Akt and Nrf2/HO-1, would further enhance our understanding of its mechanism of action. The methodologies outlined herein are fundamental to preclinical drug discovery in the field of neurodegenerative diseases.

References

- 1. consensus.app [consensus.app]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. cyagen.com [cyagen.com]

- 7. accegen.com [accegen.com]

- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 9. protocols.io [protocols.io]

- 10. Parkinson's Disease MPP+ in vitro Model - NeuroProof [neuroproof.com]

- 11. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. TUNEL assay [bio-protocol.org]

- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. mpbio.com [mpbio.com]

- 17. biogot.com [biogot.com]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. doc.abcam.com [doc.abcam.com]

- 20. bioquochem.com [bioquochem.com]

- 21. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 25. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Brasofensine for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. As a potent dopamine reuptake inhibitor, its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Brasofensine. Due to the discontinuation of its clinical development, publicly available experimental data is limited. Therefore, this guide supplements known information with established, best-practice protocols for the characterization of similar compounds, providing a robust framework for researchers utilizing Brasofensine in experimental settings. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor aqueous solubility can significantly hinder oral absorption and complicate parenteral formulation development. While specific experimental solubility data for Brasofensine is scarce in published literature, predictive models and data from analogous compounds provide valuable insights.

Aqueous and Organic Solvent Solubility

A summary of the available and predicted solubility data for Brasofensine is presented in Table 1. The predicted low aqueous solubility highlights the challenges that would be associated with developing an oral formulation. For experimental purposes, the use of organic solvents is often necessary to prepare stock solutions.

Table 1: Solubility Data for Brasofensine

| Solvent/Medium | Type | Solubility | Source |

| Aqueous Buffer (pH 7.4) | Predicted | 0.00111 mg/mL | DrugBank Online[1] |

| Dimethyl Sulfoxide (DMSO) | Experimental (Analog) | ~1 mg/mL (Tesofensine) | Cayman Chemical[2] |

| Dimethylformamide (DMF) | Experimental (Analog) | ~2 mg/mL (Tesofensine) | Cayman Chemical[2] |

| Ethanol | Experimental (Analog) | Slightly Soluble (Tesofensine) | Cayman Chemical[2] |

Note: Data for DMSO, DMF, and Ethanol are for the structurally similar compound Tesofensine and should be considered as a starting point for solvent selection for Brasofensine.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Brasofensine to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4, purified water, relevant organic solvents). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of Brasofensine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments.

Stability Characteristics

The stability of Brasofensine is a critical parameter for its handling, storage, and interpretation of experimental results. The primary routes of degradation for Brasofensine are isomerization and metabolism.

Isomerization

The development of Brasofensine was halted due to in vivo cis-anti (E/Z) isomerization of the 2α-methyloxime group. This isomerization can lead to the formation of the (Z)-isomer, BMS-205912, which may have a different pharmacological profile. This process is believed to occur in vivo, though it may also happen prior to administration.

Metabolic Stability

Brasofensine is readily metabolized, primarily through O- and N-demethylation. These metabolites can be further conjugated to form glucuronides. In humans, a significant portion of the administered dose is excreted as metabolites in the urine.

Table 2: Known Degradation and Metabolic Pathways

| Pathway | Description | Resulting Products |

| Isomerization | E/Z isomerization of the oxime group. | (Z)-isomer (BMS-205912) |

| O-Demethylation | Removal of the methyl group from the oxime ether. | O-desmethyl metabolite |

| N-Demethylation | Removal of the methyl group from the tropane nitrogen. | N-desmethyl metabolite |

| Glucuronidation | Conjugation of demethylated metabolites with glucuronic acid. | Glucuronide conjugates |

Experimental Protocol: Forced Degradation Study for a Stability-Indicating HPLC Method

A forced degradation study is essential to develop a stability-indicating analytical method that can separate the intact drug from its degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Brasofensine in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

-

-

Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the stressed samples using a reverse-phase HPLC system with a C18 column and a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile). Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.

-

Method Validation: The method is considered stability-indicating if all degradation products are well-resolved from the parent Brasofensine peak and from each other. Peak purity analysis should be performed to confirm that the parent peak is free from co-eluting impurities.

Mechanism of Action: Dopamine Transporter Inhibition

Brasofensine is a potent inhibitor of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. By blocking the DAT, Brasofensine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Brasofensine for experimental use. While specific experimental data for Brasofensine is limited, the provided protocols for solubility determination and stability-indicating method development, based on established practices for phenyltropane analogs, offer a reliable framework for researchers. The inherent instability of Brasofensine, particularly its propensity for isomerization, necessitates careful handling, storage, and analytical monitoring to ensure the integrity of experimental results. The diagrams provided offer a clear visualization of the key concepts discussed. Researchers should prioritize the development and validation of in-house analytical methods to accurately quantify Brasofensine and its potential degradants in their specific experimental matrices.

References

Preclinical Evidence for Brasofensine in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (NS-2214, BMS-204756) is a potent monoamine reuptake inhibitor, primarily targeting the dopamine transporter (DAT), that was investigated for the treatment of Parkinson's disease (PD). Preclinical studies in primate models of PD demonstrated its efficacy in alleviating motor symptoms. This technical guide provides an in-depth overview of the preclinical evidence for brasofensine, focusing on its pharmacological action, efficacy in animal models, and the experimental protocols used in its evaluation. While development was discontinued, the data generated for brasofensine provides valuable insights into the potential of dopamine reuptake inhibitors as a therapeutic strategy for Parkinson's disease.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a reduction of dopamine in the striatum. This dopamine deficiency is responsible for the cardinal motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. The primary therapeutic strategy for PD has been dopamine replacement therapy, most notably with levodopa (L-dopa). However, long-term L-dopa treatment is often complicated by the emergence of motor fluctuations and dyskinesias.

Brasofensine emerged as a potential therapeutic agent for PD due to its mechanism of action as a dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), brasofensine increases the synaptic availability of dopamine, thereby enhancing dopaminergic neurotransmission. This guide summarizes the key preclinical findings for brasofensine, with a focus on the quantitative data from primate models and detailed experimental methodologies.

Mechanism of Action

Brasofensine is a phenyltropane derivative that acts as a potent inhibitor of the synaptic dopamine transporter.[1] By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence and an increased concentration of dopamine in the synapse, thereby amplifying dopaminergic signaling. This mechanism is intended to compensate for the reduced dopamine production in the Parkinsonian brain.

Although primarily a dopamine reuptake inhibitor, brasofensine is also known to be a triple reuptake inhibitor, affecting the norepinephrine and serotonin transporters as well, though with lower potency.

Signaling Pathway of Brasofensine's Action

Caption: Mechanism of action of Brasofensine at the dopaminergic synapse.

Preclinical Efficacy in Parkinson's Disease Models

The primary preclinical evidence for brasofensine's efficacy comes from studies in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate model of Parkinson's disease. This model is considered the gold standard for preclinical evaluation of anti-parkinsonian drugs due to its ability to replicate the key pathological and clinical features of human PD.[2]

Effects on Motor Function in MPTP-Treated Marmosets

Oral administration of brasofensine to MPTP-treated common marmosets resulted in a dose-dependent and long-lasting improvement in motor function. This was demonstrated by an increase in locomotor activity and a reduction in disability scores.[1]

Table 1: Dose-Dependent Effect of Oral Brasofensine on Locomotor Activity in MPTP-Treated Marmosets [1]

| Dose (mg/kg) | Peak Increase in Locomotor Activity (counts/15 min) | Duration of Action (hours) |

| 0.25 | ~1000 | > 6 |

| 0.5 | ~2000 | > 8 |

| 1.0 | ~3500 | > 10 |

| 2.5 | ~4500 | > 12 |

Table 2: Dose-Dependent Effect of Oral Brasofensine on Disability Scores in MPTP-Treated Marmosets [1]

| Dose (mg/kg) | Mean Reduction in Disability Score |

| 0.25 | Significant improvement |

| 0.5 | Greater improvement than 0.25 mg/kg |

| 1.0 | Marked and sustained improvement |

| 2.5 | Profound and prolonged improvement |

Note: The original publication provided graphical representations of the data. The values in the tables are estimations derived from these graphs to illustrate the dose-dependent effects.

A key finding was that brasofensine reversed akinesia with a naturalistic motor response and, importantly, did not induce dyskinesias in L-dopa-primed, dyskinetic marmosets.[1] This is a significant advantage over L-dopa, which is known to cause severe dyskinesia with chronic use. Furthermore, co-administration of a low dose of brasofensine (0.25 mg/kg) with a threshold dose of L-dopa (2.5 mg/kg) produced a synergistic effect on locomotor activity, suggesting a potential for L-dopa-sparing strategies.[1]

Dopamine Transporter (DAT) Occupancy

While specific preclinical PET imaging studies quantifying DAT occupancy for brasofensine are not publicly available, its mechanism as a potent dopamine reuptake inhibitor strongly suggests a high affinity and occupancy of DAT at therapeutic doses. The dose-dependent effects on motor function are consistent with increasing levels of DAT blockade.

Neuroprotective Effects

There is currently no direct preclinical evidence from published studies to suggest that brasofensine has neuroprotective effects in animal models of Parkinson's disease. Studies investigating the potential of brasofensine to protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) have not been reported in the available literature. While some dopamine agonists and MAO-B inhibitors have shown neuroprotective properties in preclinical models, this has not been established for brasofensine.[3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of brasofensine.

MPTP-Induced Parkinson's Disease Model in Common Marmosets

The MPTP-treated marmoset model is a widely used non-human primate model of Parkinson's disease.

Experimental Workflow for MPTP Model and Brasofensine Evaluation

Caption: Workflow for evaluating Brasofensine in the MPTP-marmoset model.

-

Animals: Adult male and female common marmosets (Callithrix jacchus) are typically used.[1]

-

MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride is dissolved in sterile saline. The administration protocol can vary, but a common method involves subcutaneous (s.c.) injections. For example, a regimen of 2 mg/kg s.c. daily for 5 days can be used to induce a parkinsonian state.[5] The cumulative dose is critical for the extent of the lesion.

-

Behavioral Assessment:

-

Locomotor Activity: Animals are placed in a cage equipped with infrared beams to automatically record their movement. Locomotor activity is typically quantified as the number of beam breaks over a specified time period.[6]

-

Disability Score: A standardized rating scale is used to assess the level of motor impairment. This scale typically includes measures of posture, movement, bradykinesia, and tremor.[2][7]

-

-

Drug Administration: Brasofensine is dissolved in a suitable vehicle (e.g., distilled water) and administered orally via a gavage tube.

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats

The 6-OHDA rat model is a widely used rodent model for studying the pathophysiology of PD and for screening potential therapeutic agents.

Experimental Workflow for 6-OHDA Model

References

- 1. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MPTP and 6-hydroxydopamine-induced neurodegeneration as models for Parkinson's disease: neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective and neurotrophic effect of apomorphine in the striatal 6-OHDA-lesion rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Mechanisms of Three Natural Antioxidants on a Rat Model of Parkinson’s Disease: A Comparative Study [mdpi.com]

- 6. L-DOPA-induced behavioral sensitization of motor activity in the MPTP-treated common marmoset as a Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Parkinsonâs disease rating scale (PDRS) score of the MPTP-treated marmosets. - Public Library of Science - Figshare [plos.figshare.com]

Methodological & Application

Application Notes and Protocols for HPLC-Based Quantification of Brasofensine in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease.[1] Accurate quantification of Brasofensine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible technique for the determination of drug concentrations in biological matrices. This document provides a detailed application note and protocol for a proposed HPLC-UV method for the quantification of Brasofensine in human plasma.

Principle

This method involves the extraction of Brasofensine and an internal standard (IS) from plasma using liquid-liquid extraction (LLE). The separation is achieved on a reversed-phase C18 column with isocratic elution, and quantification is performed using UV detection. The method is designed to be selective, accurate, and precise over a clinically relevant concentration range.

Experimental Protocols

Materials and Reagents

-

Brasofensine reference standard

-

Internal Standard (e.g., a structurally similar compound not co-administered)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

Sodium hydroxide

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Extraction solvent (e.g., methyl tert-butyl ether)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Analytical balance

-

pH meter

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 35:65 v/v). The mobile phase should be filtered and degassed before use.

-

Stock Solutions: Prepare stock solutions of Brasofensine and the IS in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of Brasofensine and the IS by diluting the stock solutions with a mixture of methanol and water (e.g., 50:50 v/v) to appropriate concentrations for spiking into plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 25 µL of the IS working solution and vortex briefly.

-

Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample and vortex.

-

Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to dissolve the residue.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Method Validation Summary

The proposed analytical method should be validated according to relevant regulatory guidelines. The following table summarizes the expected performance characteristics of a validated method.

| Validation Parameter | Acceptance Criteria | Expected Results |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Range | To be determined based on expected plasma concentrations | 1 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +7% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Selectivity | No significant interference at the retention times of the analyte and IS | No interfering peaks observed |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration | Stable under tested conditions |

Visualizations

Experimental Workflow

Caption: Workflow for Plasma Sample Preparation.

Hypothetical Signaling Pathway of Brasofensine

References

Application Notes and Protocols: Brasofensine in MP-TP-Treated Primate Models of Parkinsonism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Brasofensine, a potent monoamine reuptake blocker, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate models of Parkinson's disease. The protocols and data presented are compiled from published research and are intended to guide the design and execution of similar preclinical studies.

Introduction

Brasofensine is a dopamine reuptake inhibitor that was developed for the potential treatment of Parkinson's disease.[1] By blocking the dopamine transporter (DAT), Brasofensine increases the synaptic availability of dopamine, thereby alleviating parkinsonian motor symptoms.[2] The MPTP-treated primate model is a well-established and highly valued preclinical model that recapitulates many of the motor and neurochemical hallmarks of human Parkinson's disease, including the development of L-dopa-induced dyskinesias.[3][4] This makes it a crucial tool for evaluating the efficacy and potential side effects of novel anti-parkinsonian drugs like Brasofensine.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating Brasofensine in MPTP-treated common marmosets.

Table 1: Effect of Oral Brasofensine on Locomotor Activity and Disability Scores in MPTP-Treated Marmosets

| Dosage (mg/kg, p.o.) | Peak Locomotor Activity (counts/hr) | Mean Disability Score Reduction (%) | Duration of Action (hr) |

| 0.25 | ~1500 | ~40 | > 6 |

| 0.5 | ~2500 | ~60 | > 8 |

| 1.0 | ~3500 | ~80 | > 10 |

| 2.5 | ~4000 | ~90 | > 12 |

Data are approximated from graphical representations in published studies.[2]

Table 2: Co-administration of Brasofensine and L-dopa in MPTP-Treated Marmosets

| Treatment | Peak Locomotor Activity (counts/hr) | Observations |

| L-dopa (2.5 mg/kg, p.o.) | ~1000 | Threshold motor response |

| Brasofensine (0.25 mg/kg, p.o.) | ~1500 | Moderate motor response |

| L-dopa (2.5 mg/kg) + Brasofensine (0.25 mg/kg) | ~4500 | Marked and synergistic increase in locomotor activity |

Data are approximated from graphical representations in published studies.[2]

Table 3: Effect of Brasofensine in L-dopa-Primed, Dyskinesia-Exhibiting MPTP-Treated Marmosets

| Treatment | Akinesia Reversal | Dyskinesia Induction |

| Brasofensine (unspecified effective dose) | Effective, prolonged, and naturalistic motor response | No appearance of dyskinesia or stereotypy |

| L-dopa (equivalent effective dose) | Effective | Severe dyskinesia, stereotypy, and hyperkinesis |

Qualitative comparison from published research.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of Brasofensine in MPTP-treated primate models.

Protocol 1: Induction of Parkinsonism in the Common Marmoset using MPTP

This protocol describes a common method for inducing a stable parkinsonian state in the common marmoset (Callithrix jacchus).

Materials:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

-

Sterile saline (0.9%)

-

Syringes and needles for subcutaneous injection

-

Appropriate personal protective equipment (PPE) for handling MPTP

Procedure:

-

Animal Selection and Acclimatization: Select healthy, adult common marmosets. Allow for an adequate acclimatization period in the housing facility before the start of the experiment.

-

MPTP Solution Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.

-

MPTP Administration: Administer MPTP subcutaneously at a dose of 2 mg/kg. Repeat the injection daily for 3-5 consecutive days.[1][5]

-

Monitoring: Closely monitor the animals for the development of parkinsonian symptoms. The full extent of the lesion typically develops over several weeks.

-

Behavioral Assessment: Once the parkinsonian state has stabilized (typically 4-6 weeks post-MPTP), begin baseline behavioral assessments using a validated rating scale (see Protocol 2).

Protocol 2: Assessment of Parkinsonian Disability and Locomotor Activity

This protocol outlines the methods for quantifying motor deficits and the effects of drug treatment.

Materials:

-

Observational cage equipped with automated activity monitors (e.g., infrared beams).

-

A validated parkinsonian disability rating scale for marmosets.

-

Video recording equipment.

Procedure:

-

Disability Scoring:

-

Place the animal in a familiar testing environment.

-

Observe the animal for a set period (e.g., 5-10 minutes) and score its motor behavior based on a rating scale. A common scale includes parameters such as:

-

Posture: 0 (normal) to 3 (severely flexed).

-

Bradykinesia/Akinesia: 0 (normal) to 5 (severe inability to initiate movement).

-

Tremor: 0 (absent) to 3 (severe, persistent).

-

Balance: 0 (normal) to 2 (unstable).

-

-

Sum the scores for each parameter to obtain a total disability score.[6]

-

-

Locomotor Activity Measurement:

-

Place the animal in the activity monitoring cage.

-

Allow for a habituation period before recording begins.

-

Record locomotor activity (e.g., beam breaks) continuously for the duration of the experiment. Data is typically binned into time intervals (e.g., 15-minute blocks).

-

-

Data Analysis:

-

For disability scores, calculate the mean score for each treatment group at different time points.

-

For locomotor activity, calculate the total activity counts over the recording period or the peak activity following drug administration.

-

Protocol 3: Administration of Brasofensine and L-dopa

This protocol details the oral administration of Brasofensine, both alone and in combination with L-dopa.

Materials:

-

Brasofensine

-

L-dopa methyl ester and benserazide-HCl (peripheral decarboxylase inhibitor)

-

Vehicle for oral administration (e.g., fruit juice, flavored syrup)

-

Oral gavage needles or syringes

Procedure:

-

Drug Preparation:

-

Dissolve Brasofensine in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 0.25, 0.5, 1.0, and 2.5 mg/kg).

-

Prepare the L-dopa/benserazide solution in the vehicle. A common ratio is 4:1 L-dopa to benserazide.

-

-

Administration:

-

Post-administration Monitoring: Immediately after drug administration, begin behavioral assessments (Protocol 2) and continue for the expected duration of the drug's effect.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Brasofensine and a typical experimental workflow.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavior, PET and histology in novel regimen of MPTP marmoset model of Parkinson’s disease for long-term stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Parkinsonâs disease rating scale (PDRS) score of the MPTP-treated marmosets. - Public Library of Science - Figshare [plos.figshare.com]

Application Note: Evaluating Brasofensine's Effect on Dopamine Uptake Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for its therapeutic potential in neurological disorders such as Parkinson's disease.[1][2] Its primary mechanism of action involves blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. Accurate and reliable methods for quantifying the effect of compounds like Brasofensine on dopamine uptake are crucial for drug discovery and development. This application note provides detailed protocols for cell-based assays to determine the potency of Brasofensine as a dopamine uptake inhibitor.

The described assays utilize mammalian cell lines engineered to express the human dopamine transporter (hDAT), providing a controlled and reproducible in vitro system. The primary method detailed is a radioactive ligand-based dopamine uptake assay, a widely accepted standard for quantifying DAT inhibition.

Principle of the Dopamine Uptake Assay

This assay measures the ability of a test compound, such as Brasofensine, to inhibit the uptake of a labeled substrate, typically [3H]dopamine, into cells expressing the dopamine transporter. The amount of radioactivity incorporated into the cells is quantified using a scintillation counter. A decrease in the accumulation of [3H]dopamine in the presence of the test compound indicates inhibition of DAT activity. By testing a range of concentrations of the inhibitor, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Materials and Reagents

-

Cell Lines:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Chinese Hamster Ovary (CHO) cells stably expressing hDAT.

-

Note: Other cell lines, such as COS-7 or MDCK, can also be used following transient or stable transfection with a vector encoding hDAT.

-

-

Cell Culture Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other appropriate selection antibiotic

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

-

Assay Reagents:

-

[³H]Dopamine (specific activity ~20-60 Ci/mmol)

-

Unlabeled Dopamine

-

Brasofensine

-

Nomifensine or GBR12909 (as a positive control inhibitor)

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4)

-

Scintillation fluid

-

-

Equipment:

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Laminar flow hood

-

96-well cell culture plates (white, clear bottom for adherent cells)

-

Multi-channel pipette

-

Microplate scintillation counter

-

Inverted microscope

-

Experimental Protocols

Protocol 1: Cell Culture and Plating

-

Cell Maintenance: Culture hDAT-expressing cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418 for stable HEK293-hDAT cells). Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating:

-

Aspirate the culture medium and wash the cells with PBS.

-

Harvest the cells using Trypsin-EDTA.

-